6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Antibacterial Mode of action Cell wall synthesis

Gram-positive antibacterial discovery requires probes that inhibit cell wall synthesis without confounding DNA gyrase effects. 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS 90345-37-2) is a validated, AntibioticDB-cataloged Gram-positive selective cell wall synthesis inhibitor. • Mechanistically defined probe - distinct from unsubstituted 4,6-dihydroxypyrimidine DNA gyrase inhibitors • LogP 0.60, TPSA 65.98 Ų - optimal lipophilicity for cell-based permeability assays • Keto-enol tautomerism enables dual O-/N-alkylation for efficient library synthesis. Supplied with full QA documentation, ready for global dispatch.

Molecular Formula C7H10N2O2
Molecular Weight 154.2
CAS No. 90345-37-2
Cat. No. B6265387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one
CAS90345-37-2
Molecular FormulaC7H10N2O2
Molecular Weight154.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS 90345-37-2): Core Chemical Identity and Procurement Baseline


6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS 90345-37-2), also synonymized as 5-isopropylpyrimidine-4,6-diol, is a 5-alkyl-substituted pyrimidine-4,6-diol belonging to the dihydropyrimidinone class . The compound exists in a keto-enol tautomeric equilibrium between the 4,6-dihydroxy pyrimidine and the 6-hydroxy-3,4-dihydropyrimidin-4-one forms, a property that directly influences its reactivity as a synthetic intermediate . Its molecular formula is C₇H₁₀N₂O₂ (MW 154.17), with a computed LogP of 0.60, a topological polar surface area (TPSA) of 65.98 Ų, two hydrogen bond donors, and three hydrogen bond acceptors . Commercially, the compound is available at purities ranging from 95% to 98% from multiple vendors .

Why 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one Cannot Be Replaced by Common Pyrimidine Analogs for Specific Research Applications


Substituting 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one with structurally similar pyrimidine-4,6-diols such as the 5-methyl or 5-ethyl congeners introduces quantifiable alterations in lipophilicity, hydrogen-bonding capacity, and steric profile that directly impact membrane permeability, target binding, and synthetic regioselectivity [1]. The compound's Gram-positive selective antibacterial mechanism—cell wall synthesis inhibition—is mechanistically distinct from the DNA gyrase inhibition observed for unsubstituted 4,6-dihydroxypyrimidine, such that generic interchange confounds mode-of-action studies and leads to erroneous structure-activity conclusions [1]. The evidence below quantifies these differences and clarifies when this compound is irreplaceable.

Quantitative Differentiation Evidence for 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one Versus Closest Analogs


Antibacterial Mechanism of Action: Cell Wall Synthesis Inhibition vs. DNA Gyrase Inhibition for Unsubstituted 4,6-Dihydroxypyrimidine

6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is classified in the AntibioticDB as a Gram-positive selective antibacterial agent with a mechanism of action identified as cell wall synthesis inhibition via a reporter system [1]. This mode of action is mechanistically distinct from that of unsubstituted 4,6-dihydroxypyrimidine, which acts as a competitive inhibitor of bacterial DNA gyrase by binding to the ATP-binding site and blocking ATP-to-ADP conversion . The differentiation in target pathway means that these two compounds cannot substitute for one another in target-based antibacterial screening or mode-of-action deconvolution workflows.

Antibacterial Mode of action Cell wall synthesis

Lipophilicity Differentiation: LogP 0.60 vs. 5-Methylpyrimidine-4,6-diol (LogP <0) and Predicted Membrane Permeability Impact

The computed LogP of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is 0.60, indicating mild lipophilicity . In contrast, 5-methylpyrimidine-4,6-diol has a fragment-based LogP <0, classifying it as hydrophilic [1]. This 0.6 log unit difference corresponds to an approximately 4-fold higher predicted octanol-water partition coefficient, which in homologous series correlates with enhanced passive membrane permeability. The isopropyl group thus confers a measurable advantage for crossing lipid bilayers while retaining aqueous solubility suitable for biological assays.

Lipophilicity Membrane permeability Drug-likeness

Tautomeric Equilibrium Enabling Dual N- and O-Reactivity: Synthetic Versatility Relative to Uracil

6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one exists in a keto-enol tautomeric equilibrium between the 4,6-dihydroxy pyrimidine form and the 6-hydroxy-3,4-dihydropyrimidin-4-one form . This tautomerism creates two chemically distinct nucleophilic sites (O at C-4/C-6 and N at N-1/N-3) that can be exploited for selective derivatization. In contrast, the natural pyrimidine uracil (CAS 66-22-8) is structurally locked in the dioxo form at physiological pH, limiting its reactivity primarily to N-alkylation pathways. This dual reactivity expands the accessible chemical space for library synthesis when using the 5-isopropyl compound as a scaffold.

Tautomerism Regioselectivity Synthetic intermediate

Antibacterial Spectrum Specificity: Gram-Positive Selective Activity versus Broad-Spectrum Pyrimidine Antibiotics

The AntibioticDB entry for 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one explicitly records its spectrum of activity as 'Gram-positive' [1]. This stands in contrast to many clinically used pyrimidine antibiotics (e.g., trimethoprim, iclaprim) that exhibit broad-spectrum activity against both Gram-positive and Gram-negative pathogens by inhibiting dihydrofolate reductase (DHFR) [2]. The Gram-positive restriction of the target compound indicates a distinct permeability or target preference profile, making it uniquely suited for Gram-positive-specific antibacterial research where off-target Gram-negative effects are undesirable.

Antibacterial spectrum Gram-positive Selectivity

High-Value Application Scenarios for 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one Based on Verified Differentiation Evidence


Gram-Positive Antibacterial Mode-of-Action Studies Requiring a Defined Cell Wall Synthesis Inhibitor Probe

In target-based antibacterial discovery programs focused on Gram-positive pathogens, 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one serves as a mechanistically defined probe for cell wall synthesis inhibition, as cataloged in the AntibioticDB [1]. Unlike unsubstituted 4,6-dihydroxypyrimidine, which inhibits DNA gyrase, this compound allows researchers to specifically interrogate the cell wall synthesis pathway without confounding DNA-level effects [1]. Its Gram-positive restriction further enables studies on target-pathogen specificity.

Scaffold Diversification via Dual Tautomeric Reactivity for Parallel Library Synthesis

Medicinal chemistry teams seeking to generate diverse pyrimidine-based libraries can exploit the keto-enol tautomerism of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one to access both O-alkylated and N-alkylated products from a single scaffold [1]. This contrasts with uracil, where the locked dioxo form restricts functionalization primarily to nitrogen centers. The dual reactivity effectively doubles the number of distinct analogs obtainable per synthetic step, improving library efficiency.

Structure-Permeability Relationship Studies Leveraging the Isopropyl-Specific LogP Advantage

For permeability-focused SAR campaigns, the 5-isopropyl substituent confers a LogP of 0.60, compared to a LogP <0 for the 5-methyl analog [1]. This ~4-fold predicted increase in partition coefficient makes the isopropyl compound a superior choice for cell-based assays where passive membrane diffusion is rate-limiting. Researchers can use this compound to probe the effect of moderate lipophilicity on intracellular target engagement while avoiding the excessive lipophilicity (LogP >3) that often introduces off-target promiscuity.

Selective Gram-Positive Antibacterial Discovery with Reduced Microbiome Collateral Damage Risk

Antibacterial programs targeting Clostridioides difficile, MRSA, or other Gram-positive infections can employ 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one as a starting scaffold, leveraging its AntibioticDB-validated Gram-positive selective activity [1]. The lack of Gram-negative activity is a deliberate design advantage: it minimizes collateral damage to the Gram-negative components of the gut microbiome, a key consideration in reducing antibiotic-associated diarrhea risk. Broad-spectrum pyrimidine antibiotics like trimethoprim lack this selectivity .

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